molecular formula C22H26N2 B337534 1,1-Bis(4-pyrrolidinophenyl)ethylene

1,1-Bis(4-pyrrolidinophenyl)ethylene

Cat. No.: B337534
M. Wt: 318.5 g/mol
InChI Key: JQPWJEGBJABCDA-UHFFFAOYSA-N
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Description

1,1-Bis(4-pyrrolidinophenyl)ethylene is a symmetrical ethylene derivative featuring two 4-pyrrolidinophenyl groups attached to a central ethylene moiety. Pyrrolidine, a five-membered amine ring, may enhance solubility in polar solvents and influence reactivity in coordination chemistry or polymerization processes.

Properties

Molecular Formula

C22H26N2

Molecular Weight

318.5 g/mol

IUPAC Name

1-[4-[1-(4-pyrrolidin-1-ylphenyl)ethenyl]phenyl]pyrrolidine

InChI

InChI=1S/C22H26N2/c1-18(19-6-10-21(11-7-19)23-14-2-3-15-23)20-8-12-22(13-9-20)24-16-4-5-17-24/h6-13H,1-5,14-17H2

InChI Key

JQPWJEGBJABCDA-UHFFFAOYSA-N

SMILES

C=C(C1=CC=C(C=C1)N2CCCC2)C3=CC=C(C=C3)N4CCCC4

Canonical SMILES

C=C(C1=CC=C(C=C1)N2CCCC2)C3=CC=C(C=C3)N4CCCC4

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : Pyrrolidine substituents introduce basicity and electron-donating character, contrasting with the electron-withdrawing Cl in 1,1-bis(4-chlorophenyl)ethylene.
  • Solubility : Pyrrolidine’s amine groups likely improve aqueous solubility compared to hydrophobic trimethylsilyl derivatives .
  • Coordination Chemistry : Pyridyl analogs (e.g., 1,2-bis(4-pyridyl)ethylene) are widely used as ligands in metal-organic frameworks (MOFs) , whereas pyrrolidine’s lone pairs may enable similar applications but with altered stability.

Physicochemical Properties

Property This compound (Inferred) 1,1-Bis(4-chlorophenyl)ethylene 1,2-Bis(4-pyridyl)ethylene
logP (Partition Coefficient) Moderate (amine groups reduce hydrophobicity) High (Cl groups increase logP) Low (polar pyridyl groups)
Melting Point Likely lower due to flexible pyrrolidine Not reported 180–185°C (crystalline structure)
Reactivity Base-catalyzed reactions, potential for N-functionalization Electrophilic aromatic substitution Ligand-metal coordination

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